molecular formula C18H20O3 B184690 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol CAS No. 5684-12-8

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol

Cat. No.: B184690
CAS No.: 5684-12-8
M. Wt: 284.3 g/mol
InChI Key: HMYBVYBHZVQZNH-FUHWJXTLSA-N
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Description

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is an organic compound with the molecular formula C13H22N2O2. It is a phenolic compound characterized by the presence of two dimethylamino groups and a methoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,6-dimethylphenol, formaldehyde, dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic group can donate hydrogen atoms, acting as an antioxidant. Additionally, the dimethylamino groups can interact with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure with tert-butyl groups instead of dimethylamino groups.

    2,6-Di-tert-butyl-4-methoxyphenol: Lacks the dimethylamino groups but has similar antioxidant properties.

Uniqueness

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

5684-12-8

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(1S,2R)-1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid

InChI

InChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m0/s1

InChI Key

HMYBVYBHZVQZNH-FUHWJXTLSA-N

SMILES

CN(C)CC1=CC(=CC(=C1O)CN(C)C)OC

Isomeric SMILES

CC[C@H]1C2=C(CC[C@@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O

Canonical SMILES

CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

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